molecular formula C14H11FO2 B1454828 2-Fluoro-4-(2-methylphenyl)benzoic acid CAS No. 505082-98-4

2-Fluoro-4-(2-methylphenyl)benzoic acid

Cat. No. B1454828
M. Wt: 230.23 g/mol
InChI Key: SCNVVXHUHGWEHS-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(2-methylphenyl)benzoic acid” is an organic compound with the molecular formula C14H11FO2 . It is also known by its IUPAC name, 3-fluoro-2’-methyl [1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(2-methylphenyl)benzoic acid” consists of a benzoic acid group attached to a 2-methylphenyl group at the 4-position and a fluorine atom at the 2-position . The exact 3D structure can be found in chemical databases .


Physical And Chemical Properties Analysis

“2-Fluoro-4-(2-methylphenyl)benzoic acid” is a powder with a molecular weight of 230.24 . . More detailed physical and chemical properties can be found in chemical databases .

Scientific Research Applications

  • Acidity of Substituted Benzoic Acids : The acidity of benzoic acid derivatives, such as 2-fluorobenzoic acid, can be influenced by the presence of electron-withdrawing or electron-donating groups . This property could potentially be exploited in various chemical reactions or processes.

  • Organic Chemistry Research : There’s a discussion on why 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid . This kind of research can contribute to our understanding of the properties of these compounds and could potentially lead to new applications.

  • Safety Measures : When handling this compound, personal protective equipment such as dust masks (type N95 in the US), eyeshields, and gloves are recommended .

  • Acidity of Substituted Benzoic Acids : The acidity of benzoic acid derivatives, such as 2-fluorobenzoic acid, can be influenced by the presence of electron-withdrawing or electron-donating groups . This property could potentially be exploited in various chemical reactions or processes.

  • Organic Chemistry Research : There’s a discussion on why 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid . This kind of research can contribute to our understanding of the properties of these compounds and could potentially lead to new applications.

  • Safety Measures : When handling this compound, personal protective equipment such as dust masks (type N95 in the US), eyeshields, and gloves are recommended .

properties

IUPAC Name

2-fluoro-4-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNVVXHUHGWEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681142
Record name 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(2-methylphenyl)benzoic acid

CAS RN

505082-98-4
Record name 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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